1-(3-Fluoro-5-methoxyphenyl)propan-1-amine
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Overview
Description
1-(3-Fluoro-5-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FNO. It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-fluoro-5-methoxybenzaldehyde with a suitable amine source, such as propan-1-amine, in the presence of a reducing agent like sodium cyanoborohydride.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-(3-Fluoro-5-methoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating its binding affinity and activity. The compound may influence neurotransmitter pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine
- 1-(3-Fluoro-5-ethoxyphenyl)propan-1-amine
- 1-(3-Fluoro-5-methoxyphenyl)butan-1-amine
Uniqueness: 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIZRHHPTUUWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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